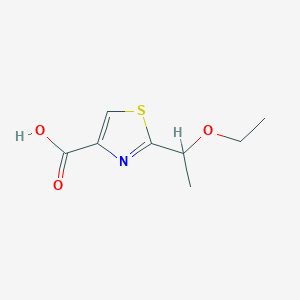
2-(1-Ethoxyethyl)-1,3-Thiazol-4-carbonsäure
Übersicht
Beschreibung
2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid, also known as ETCA, is a carboxylic acid that is mainly used as an intermediate in the synthesis of organic compounds. It is a versatile intermediate that can be used in a variety of synthetic processes, such as the synthesis of pharmaceuticals and agrochemicals. ETCA is also known to have a wide range of biological activities, such as anti-inflammatory, anti-fungal, and anti-bacterial properties.
Wissenschaftliche Forschungsanwendungen
Synthese von chiralen 2-Oxazolidinonen
2-(1-Ethoxyethyl)-1,3-Thiazol-4-carbonsäure: kann für die enantioselektive Synthese von chiralen 2-Oxazolidinonen verwendet werden. Dieser Prozess wird durch Ruthenium(II)-NHC-Komplexe katalysiert und führt zu hohen Enantioselektivitäten und Ausbeuten. Die chiralen 2-Oxazolidinone sind bedeutend, da sie als Evans-chirale Auxiliare in der organischen Synthese dienen und zur Konstruktion neuer chiraler Bausteine für die Wirkstoffforschung und die Naturstoffsynthese beitragen .
Pharmazeutische Anwendungen
Das Strukturmotiv der Verbindung ist in pharmazeutisch relevanten Molekülen verbreitet. Ihre Derivate können in chirale β-Aminoalkohole umgewandelt werden, die Vorläufer für verschiedene Pharmazeutika sind. Die aus dieser Verbindung gewonnenen enantiomerenangereicherten Produkte können auch zur formalen Synthese von bioaktiven Molekülen wie (−)-Aurantioclavin beitragen .
Katalyseforschung
In der Katalyse kann This compound ein Substrat für asymmetrische Hydrierungsreaktionen sein. Die Untersuchung ihres Verhaltens unter verschiedenen katalytischen Bedingungen kann Einblicke in die Entwicklung neuer katalytischer Methoden liefern, die effizienter, selektiver und umweltfreundlicher sind .
Entwicklung von chiralen Liganden
Die Verbindung kann zur Synthese von chiralen Liganden wie Bisoxazolinen verwendet werden. Diese Liganden sind entscheidend in der asymmetrischen Katalyse, da sie die Synthese von optisch aktiven Verbindungen ermöglichen. Die Entwicklung neuer chiraler Liganden aus dieser Verbindung kann zu Fortschritten in asymmetrischen Synthesetechniken führen .
Energiespeicherforschung
Derivate von This compound können Anwendungen in Energiespeichersystemen finden. Durch die Untersuchung ihrer Umwandlung in Verbindungen mit hoher Energiespeicherkapazität können Forscher neue Materialien für Batterien oder Brennstoffzellen untersuchen .
Organophosphorchemie
Diese Verbindung kann zur Organophosphorchemie beitragen, insbesondere zur Synthese von Phosphoramidaten. Diese Verbindungen haben eine Reihe von Anwendungen, von genetischem Material bis hin zu Enzymen und anderen Biomolekülen, und sind für verschiedene Lebensprozesse unerlässlich .
Eigenschaften
IUPAC Name |
2-(1-ethoxyethyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-3-12-5(2)7-9-6(4-13-7)8(10)11/h4-5H,3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBIVCFGEMSRSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C1=NC(=CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-4-(3-chloro-phenyl)-[1,3,5]triazine](/img/structure/B1422592.png)






![Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1422602.png)

![[(1E)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-methoxyphenyl)ethyl](2,2,2-trifluoroethyl)amine](/img/structure/B1422606.png)
![N'-[1-Amino-1-(4-(trifluoromethoxy)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422607.png)
![3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1422608.png)

![{[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1422613.png)
